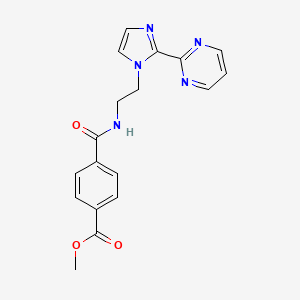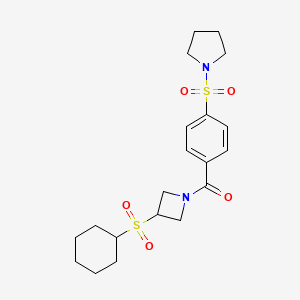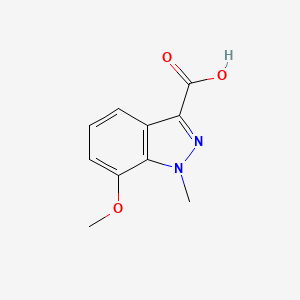![molecular formula C7H3BrF3N3 B2493189 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1397287-53-4](/img/structure/B2493189.png)
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a pyridine ring fused with a triazole ring. This compound contains a bromine atom and a trifluoromethyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as BTP, is a potent heterocyclic compound. It has been found to have exceptional properties in terms of molecular recognition and receptor binding
Biochemical Pathways
, it can be inferred that BTP may affect multiple biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
, it can be inferred that BTP may alter the activity of its target enzymes, leading to changes in cellular processes.
Preparation Methods
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be synthesized using several methods. One common method involves the reaction of 2,6-dibromo-3-nitropyridine with trifluoroacetic acid and triethylamine. Another approach is the microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides under specific conditions, such as 140°C in dry toluene . These methods demonstrate good functional group tolerance and yield the target compound efficiently.
Chemical Reactions Analysis
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile, such as an amine or thiol, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: These reactions involve the formation of new bonds between the triazole ring and other molecules, leading to the synthesis of more complex structures.
Common reagents used in these reactions include trifluoroacetic acid, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Drug Design and Discovery: Its molecular recognition capabilities make it a promising candidate for developing new drugs, particularly as inhibitors for enzymes and receptors.
Sensing and Detection Technologies: The compound’s unique structure allows it to be used in the development of sensors for detecting various analytes.
Organic Electronics and Photocatalysis: It can be utilized in the fabrication of organic electronic devices and as a photocatalyst in chemical reactions.
Comparison with Similar Compounds
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridine: This compound lacks the bromine and trifluoromethyl groups, resulting in different chemical properties and applications.
1,2,4-Triazolo[4,3-a]pyrazine: This compound has a similar triazole ring but is fused with a pyrazine ring instead of a pyridine ring, leading to distinct biological activities.
1,2,3-Triazolo[1,5-a]pyridine:
The presence of the bromine and trifluoromethyl groups in this compound makes it unique, enhancing its molecular recognition capabilities and broadening its range of applications.
Properties
IUPAC Name |
2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-12-5-3-4(7(9,10)11)1-2-14(5)13-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBFBUYSNNELQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)
![3-cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2493108.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2493112.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)


![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)



